molecular formula C18H33ClO B052042 Oleoyl chloride CAS No. 112-77-6

Oleoyl chloride

Cat. No.: B052042
CAS No.: 112-77-6
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-KTKRTIGZSA-N
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Description

Oleoyl chloride (C₁₈H₃₃ClO, CAS 112-77-6) is an unsaturated fatty acid chloride derived from oleic acid (C18:1), featuring a cis double bond at the 9th carbon. It is a pale yellow to colorless oily liquid with a molecular weight of 300.91 g/mol, density of 0.91 g/mL, and boiling point of 193°C at 4 mmHg. It is widely used as an intermediate in organic synthesis, particularly for:

  • Surfactant production: Acylation of peptides/amino acids to create amphiphilic molecules.
  • Polymer modification: Grafting onto polyvinyl alcohol (PVOH) or tannins to impart hydrophobicity.
  • Drug delivery systems: Enhancing nanoparticle encapsulation efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleoyl chloride can be synthesized through the reaction of oleic acid with various chlorinating agents. The most common methods include:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and distillation columns to ensure high purity and yield. The process typically includes:

Scientific Research Applications

Organic Synthesis

Oleoyl Chloride as an Intermediate:
this compound serves as a key intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers. It is utilized in acylation reactions to introduce oleoyl groups into other molecules, enhancing their properties for specific applications .

Table 1: Common Reactions Involving this compound

Reaction Type Product Application
AcylationGlyceryl diacetate-2-oleateSurfactants and emulsifiers
Esterification4,4-DimethylsterolsDetection of vegetable oil adulteration
FunctionalizationMagnetic nanoparticlesBiomedical and environmental applications

Biomedical Applications

Antimicrobial Properties:
Recent studies have demonstrated that compounds derived from this compound exhibit antimicrobial activity. For instance, oleoylamines synthesized from this compound were tested for their ability to neutralize endotoxins and exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria . This makes them potential candidates for treating infections and sepsis.

Case Study: Oleoylamines

  • Synthesis: A series of oleoylamines were synthesized by reacting this compound with various polyamino head groups.
  • Findings: These compounds showed significant antibacterial activity and were effective in neutralizing endotoxins, suggesting their potential use in clinical settings to combat infections .

Environmental Applications

Water Purification:
this compound has been explored for modifying chitosan to enhance its properties for water treatment applications. The modified chitosan demonstrated improved performance in removing contaminants from water . This modification can increase the efficiency of water purification systems.

Table 2: Applications of this compound in Water Purification

Modification Material Effectiveness
Chitosan ModificationChitosanEnhanced contaminant removal
Functionalized NanoparticlesMagnetic nanoparticlesImproved adsorption capabilities

Material Science

Nanoparticle Functionalization:
this compound is used to functionalize magnetic nanoparticles, enhancing their stability and performance in various applications such as drug delivery and magnetic resonance imaging (MRI). The functionalization process involves covalently bonding oleoyl groups to the surface of nanoparticles, which improves their interaction with biological systems .

Case Study: Magnetic Nanoparticles

  • Synthesis: Iron oxide nanoparticles were functionalized using this compound through an ultrasound-supported addition process.
  • Applications: These functionalized nanoparticles have shown promise in targeted drug delivery systems and as contrast agents in MRI due to their enhanced biocompatibility and targeting capabilities .

Mechanism of Action

The mechanism of action of oleoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Fatty Acid Chlorides

Structural and Physicochemical Properties

Fatty acid chlorides differ in chain length (C8–C18) and saturation, influencing reactivity and applications. Key compounds include:

Compound Molecular Formula Chain Length Molecular Weight (g/mol) Boiling Point (°C/mmHg) Key Features
Oleoyl chloride C₁₈H₃₃ClO C18:1 (unsaturated) 300.91 193/4 Unsaturated, cis-9 double bond
Palmitoyl chloride C₁₆H₃₁ClO C16 (saturated) 274.86 194/15 High hydrophobicity, cost-effective
Stearoyl chloride C₁₈H₃₅ClO C18 (saturated) 302.93 215/15 Longest saturated chain, slow reactivity
Lauroyl chloride C₁₂H₂₃ClO C12 (saturated) 218.76 145/15 Short chain, rapid reactions
Octanoyl chloride C₈H₁₅ClO C8 (saturated) 162.66 195/760 Volatile, used in small-molecule synthesis

Notes:

  • Unsaturation in this compound increases fluidity and reactivity compared to saturated analogs.
  • Longer chains (C16–C18) enhance hydrophobicity but reduce solubility in polar solvents.

Reactivity and Application Efficiency

Acylation Reactions

  • This compound exhibits moderate reactivity due to steric hindrance from its unsaturated chain. Optimal acylation of peptides requires a 4.5:1 (wt%) solution/oleoyl chloride ratio to minimize residual amino groups (<6.1%). Excess this compound reduces byproducts like sodium oleate, critical for surfactant performance.
  • Palmitoyl/Stearoyl chlorides show higher grafting yields on PVOH and tannins (7.85–8.36 g vs. 7.60 g for lauroyl chloride), attributed to their balance of chain length and hydrophobicity.
  • Lauroyl chloride (C12) reacts faster but provides lower hydrophobicity in polymer films.

Surface Modification

  • This compound-grafted tannins exhibit superior water repellency (8.36 g yield) compared to palmitoyl (7.85 g) or lauroyl (7.60 g) derivatives due to its unsaturated tail.
  • Stearoyl chloride (C18) forms denser hydrophobic layers on blood vessel-adhesive polymers, outperforming shorter chains (C6–C10).

Drug Delivery Systems

  • This compound-modified alginate nanoparticles (300–500 nm) achieve 70% encapsulation efficiency for vitamin D, outperforming saturated analogs in gastrointestinal stability.

Biological Activity

Oleoyl chloride, a fatty acid derivative, is synthesized from oleic acid and is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in biomedical fields.

This compound is synthesized through various methods, with one notable approach involving the reaction of oleic acid with triphosgene in the presence of a catalyst like N,N-dimethylformamide. This method yields high purity and efficiency, making it suitable for further biological applications .

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that oleoylamines, which are derivatives of this compound, possess antibacterial properties that can disrupt bacterial membranes and neutralize endotoxins. These compounds have been effective in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus at micromolar concentrations .

2. Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. For instance, studies on oleoylamides demonstrated their ability to selectively target cancer cells while sparing normal cells. The cytotoxicity was measured using the MTT assay, revealing a promising tumor-selectivity index (TS) that indicates potential for therapeutic applications in oncology .

Cell Line CC50 (µM) TS Index
Ca9-22 (OSCC)153.0
HSC-2 (OSCC)202.5
Normal Gingival Fibroblast50-

3. Anti-inflammatory Activity

This compound has also been implicated in anti-inflammatory activities. Its derivatives have shown the ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making oleoyl derivatives potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on Oleoylamides : A study synthesized 18 oleoylamides to assess their cytotoxicity and anti-HIV activity. Results indicated that certain oleoylamides exhibited significant cytotoxic effects on oral squamous cell carcinoma lines while maintaining lower toxicity towards normal cells .
  • Endotoxin Neutralization : Research demonstrated that oleoylamines derived from this compound could neutralize endotoxins effectively, which is crucial in preventing sepsis during bacterial infections .

Q & A

Q. Basic: What are the standard protocols for synthesizing oleoyl chloride derivatives, and how can purity be ensured?

This compound is typically synthesized via reaction of oleic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A pyridine catalyst is often used to neutralize HCl byproducts and drive the reaction to completion . For purity:

  • Purification: Distill under reduced pressure (e.g., 193°C at 4 mmHg) to remove excess reagents .
  • Characterization: Confirm purity via 1H NMR (e.g., δ 5.3 ppm for olefinic protons) and IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .
  • Moisture control: Conduct reactions under inert atmosphere to prevent hydrolysis to oleic acid .

Q. Advanced: How can contradictory spectral data (e.g., NMR vs. IR) in this compound derivative characterization be resolved?

Discrepancies between NMR and IR results often arise from:

  • Sample impurities: Re-run NMR with deuterated solvents (e.g., CDCl₃) to detect residual protons from solvents or byproducts. Use column chromatography for further purification .
  • Conformational isomers: For this compound’s unsaturated chain, NOESY NMR can identify spatial arrangements affecting peak splitting .
  • Quantitative IR calibration: Validate IR absorbance using a calibration curve with known concentrations of this compound to rule out saturation artifacts .

Q. Basic: What safety protocols are critical when handling this compound in academic labs?

  • Engineering controls: Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure. Monitor airborne concentrations with real-time sensors .
  • PPE: Wear Silver Shield® gloves and Tychem® suits to prevent permeation. Safety goggles (NIOSH/EN 166 standards) are mandatory .
  • Emergency measures: Immediate decontamination with water showers/eye wash stations for spills or exposure. Neutralize residues with sodium bicarbonate .

Q. Advanced: What experimental design considerations minimize side reactions during this compound-mediated acylations?

  • Solvent selection: Use anhydrous dichloromethane or THF to suppress hydrolysis. Pre-dry solvents over molecular sieves .
  • Stoichiometry optimization: For amine acylations, a 1.2:1 molar ratio of this compound to amine reduces di-acylation byproducts .
  • Temperature control: Maintain reactions at 0–5°C to slow competing reactions (e.g., Schotten-Baumann conditions) .
  • In-line monitoring: Employ FTIR probes to track reaction progress and terminate at peak product yield .

Q. Basic: How is this compound quantified in reaction mixtures, and what validation methods are recommended?

  • Titrimetric analysis: Use potentiometric titration with NaOH to quantify unreacted HCl, correlating to this compound consumption .
  • Chromatographic methods: HPLC with a C18 column and UV detection (210 nm) provides precise quantification. Validate with spiked samples (recovery: 95–105%) .
  • Calibration standards: Prepare this compound standards in hexane to avoid solvent interference .

Q. Advanced: How can this compound’s reactivity be modulated for selective functionalization in complex substrates?

  • Activation additives: Use DMAP (4-dimethylaminopyridine) to enhance acylation rates in sterically hindered amines .
  • Protecting groups: Temporarily protect hydroxyl or amino groups with tert-butyldimethylsilyl (TBS) or Boc before acylation .
  • Microwave-assisted synthesis: Reduce reaction times from hours to minutes, minimizing side reactions via controlled dielectric heating (e.g., 50°C, 100 W) .

Q. Basic: What are the key stability challenges for this compound, and how are they managed in storage?

  • Hydrolysis susceptibility: Store under nitrogen in amber glass bottles with PTFE-lined caps to exclude moisture .
  • Temperature sensitivity: Keep at –20°C to prolong shelf life (>6 months). Warm to room temperature under vacuum before use to prevent condensation .
  • Decomposition markers: Monitor for yellow discoloration or gas evolution (HCl), indicating degradation .

Q. Advanced: What strategies address low yields in large-scale this compound reactions compared to small-scale trials?

  • Mixing efficiency: Use high-shear mixers or microreactors to improve reagent contact in viscous systems .
  • Heat dissipation: Optimize cooling jacket flow rates to prevent local overheating, which accelerates decomposition .
  • Scale-up validation: Perform DoE (Design of Experiments) to identify critical parameters (e.g., stirring speed, reagent addition rate) affecting yield .

Q. Basic: What spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

  • 1H NMR: Key peaks include δ 2.9 ppm (–COCl) and δ 5.3 ppm (cis-olefinic protons) .
  • FTIR: Confirm C=O (1800 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches. Compare to NIST reference spectra .
  • Mass spectrometry: ESI-MS in negative mode shows [M–Cl]⁻ ion at m/z 265.2 .

Q. Advanced: How can this compound be integrated into novel sensor technologies (e.g., electronic tongues)?

  • Lipid/polymer membranes: Blend this compound with PVC and plasticizers (e.g., bis(2-ethylhexyl) sebacate) to create ion-selective electrodes. Use potentiometric measurements to detect analytes in dairy or environmental samples .
  • Data processing: Apply PCA (Principal Component Analysis) to sensor array outputs for pattern recognition. Calibrate with known concentrations of target ions .

Properties

IUPAC Name

(Z)-octadec-9-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893143
Record name (9Z)-9-Octadecenoyl chloride
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Molecular Weight

300.9 g/mol
Source PubChem
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Physical Description

Liquid
Record name 9-Octadecenoyl chloride, (9Z)-
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CAS No.

112-77-6
Record name Oleoyl chloride
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Record name Oleoyl chloride
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Record name Oleoyl chloride
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Record name Oleoyl chloride
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Synthesis routes and methods I

Procedure details

Octadec-9-enoyl chloride (25.5 parts, boiling point 160°-180° C. at 0.12 Torr, 85% yield) was prepared from 28.1 parts of octadec-9-enoic acid using the procedure described in part A of Example 3 for the preparation of octadec-9,12-dienoyl chloride.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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